

Standard Operating Procedure for the Synthesis of Azapropazone

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Compound of Interest

Compound Name:	Apaza
CAS No.:	402934-69-4
Cat. No.:	B12782332

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Introduction

Azapropazone, also known as Apazone, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and uricosuric properties. It is used in the management of inflammatory conditions such as rheumatoid arthritis and gout.[1] The primary mechanism of action of Azapropazone is the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

This document provides detailed application notes and protocols for the chemical synthesis of Azapropazone, including the preparation of key starting materials, the final cyclocondensation reaction, and purification methods.

Data Presentation

Table 1: Physicochemical Properties of Azapropazone

Property	Value
IUPAC Name	5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][2][3][4]benzotriazine-1,3-dione[4]
Synonyms	Apazone, Apaza[4]
CAS Number	13539-59-8[4]
Molecular Formula	C ₁₆ H ₂₀ N ₄ O ₂ [4]
Molecular Weight	300.36 g/mol [4]
Appearance	Nearly colorless, crystalline solid
Melting Point	106-111 °C (decomposition)[5]

Table 2: Key Reactants and Reagents

Compound	Molecular Formula	Molecular Weight (g/mol)	Role
3-(dimethylamino)-7-methyl-1,2,4-benzotriazine	C ₁₀ H ₁₂ N ₄	188.23	Starting Material
n-Propylmalonyl dichloride	C ₆ H ₈ Cl ₂ O ₂	183.03	Reagent
Thionyl chloride	SOCl ₂	118.97	Reagent
Propylmalonic acid	C ₆ H ₁₀ O ₄	146.14	Precursor
Anhydrous Toluene	C ₇ H ₈	92.14	Solvent
Anhydrous Pyridine	C ₅ H ₅ N	79.10	Base/Catalyst

Experimental Protocols

I. Synthesis of n-Propylmalonyl Dichloride

This protocol describes the preparation of n-propylmalonyl dichloride from propylmalonic acid.

Materials:

- Propylmalonic acid
- Thionyl chloride (SOCl₂)
- Anhydrous toluene

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend propylmalonic acid in anhydrous toluene.
- Slowly add an excess of thionyl chloride to the suspension at room temperature with stirring.
- Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and toluene by distillation under reduced pressure to obtain crude n-propylmalonyl dichloride, which can be used in the next step without further purification.

II. Synthesis of 3-(dimethylamino)-7-methyl-1,2,4-benzotriazine

The synthesis of this starting material can be achieved through various methods for constructing benzotriazine rings. A general approach involves the cyclization of appropriately substituted o-aminophenyl derivatives.

III. Synthesis of Azapropazone (Cyclocondensation Reaction)

This protocol details the final step in the synthesis of Azapropazone through the cyclocondensation of 3-(dimethylamino)-7-methyl-1,2,4-benzotriazine with n-propylmalonyl

dichloride.

Materials:

- 3-(dimethylamino)-7-methyl-1,2,4-benzotriazine
- n-Propylmalonyl dichloride
- Anhydrous toluene
- Anhydrous pyridine

Procedure:

- Dissolve 3-(dimethylamino)-7-methyl-1,2,4-benzotriazine in anhydrous toluene in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
- To this solution, add a stoichiometric amount of anhydrous pyridine.
- Slowly add a solution of n-propylmalonyl dichloride in anhydrous toluene to the reaction mixture at room temperature with vigorous stirring.
- After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove any precipitated pyridinium hydrochloride.
- Wash the filtrate with a dilute aqueous acid solution (e.g., 1 M HCl) to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Azapropazone.

IV. Purification of Azapropazone

The crude product can be purified by recrystallization.

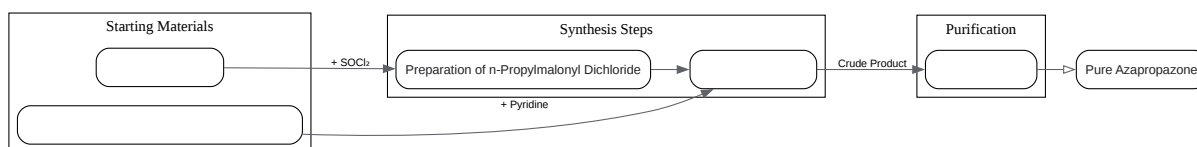
Materials:

- Crude Azapropazone
- Ethanol or a suitable solvent mixture

Procedure:

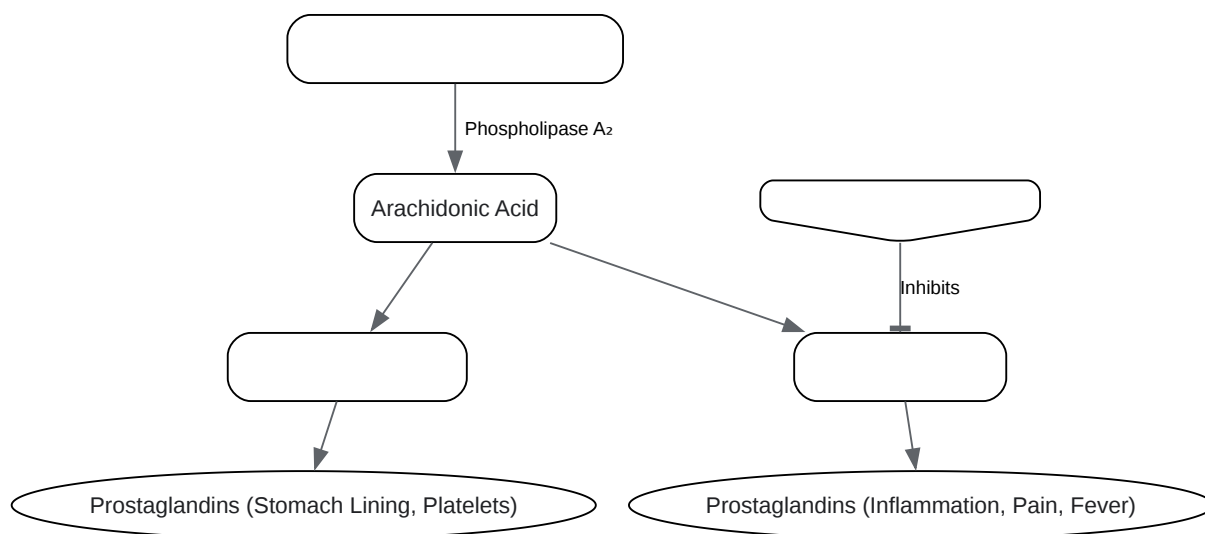
- Dissolve the crude Azapropazone in a minimal amount of hot ethanol.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
- Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the purified Azapropazone crystals under vacuum.

Mandatory Visualization



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Caption: Workflow for the synthesis of Azapropazone.



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